3-(1H-pyrazol-1-yl)-8-(2,4,5-trifluoro-3-methoxybenzoyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
3-(1H-pyrazol-1-yl)-8-(2,4,5-trifluoro-3-methoxybenzoyl)-8-azabicyclo[321]octane is a complex organic compound featuring a pyrazole ring, a trifluoromethoxybenzoyl group, and an azabicyclo octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-8-(2,4,5-trifluoro-3-methoxybenzoyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the trifluoromethoxybenzoyl group, and the construction of the azabicyclo octane framework. Common synthetic routes may include:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Trifluoromethoxybenzoyl Group: This step often involves the use of trifluoromethoxybenzoyl chloride and a suitable base to facilitate the acylation reaction.
Construction of the Azabicyclo Octane Framework: This can be accomplished through intramolecular cyclization reactions, often catalyzed by transition metals or under high-temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the trifluoromethoxybenzoyl moiety, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethoxybenzoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)-8-(2,4,5-trifluoro-3-methoxybenzoyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-4-yl)oxy]pyrazin-2-amine: This compound shares the pyrazole ring but differs in the presence of a pyrazin-2-amine group.
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: Similar in having a trifluoromethyl group attached to the pyrazole ring.
4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid: Contains both the trifluoromethyl and pyrazole moieties but differs in the overall structure.
Uniqueness
The uniqueness of 3-(1H-pyrazol-1-yl)-8-(2,4,5-trifluoro-3-methoxybenzoyl)-8-azabicyclo[3.2.1]octane lies in its combination of a pyrazole ring, a trifluoromethoxybenzoyl group, and an azabicyclo octane framework. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-(2,4,5-trifluoro-3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2/c1-26-17-15(20)13(9-14(19)16(17)21)18(25)24-10-3-4-11(24)8-12(7-10)23-6-2-5-22-23/h2,5-6,9-12H,3-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFXOOCSAZBRKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)N2C3CCC2CC(C3)N4C=CC=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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